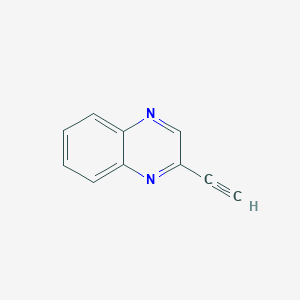

2-Ethynylquinoxaline

Vue d'ensemble

Description

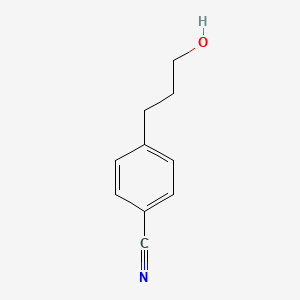

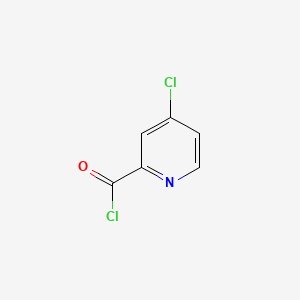

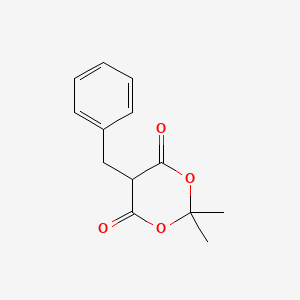

2-Ethynylquinoxaline derivatives are a class of compounds that have been synthesized through various methods and have shown a range of interesting properties and applications. These compounds are characterized by the presence of an ethynyl group attached to the quinoxaline moiety, which can influence their chemical behavior and electronic properties.

Synthesis Analysis

The synthesis of 2-ethynylanilines, which are precursors to 2-ethynylquinoxaline derivatives, can be achieved through palladium-catalyzed intermolecular aerobic oxidative cyclization with isocyanides, leading to the formation of 4-halo-2-aminoquinolines with moderate to excellent yields . Additionally, a copper(I)-catalyzed tandem synthesis approach has been developed to create 2-acylquinolines from 2-ethynylanilines and glyoxals, offering a practical tool for synthetic and pharmaceutical chemists . Furthermore, a three-component activation/alkynylation/cyclocondensation (AACC) synthesis method has been reported for the creation of enhanced emission solvatochromic 3-ethynylquinoxalines, which allows for the introduction of various substituents .

Molecular Structure Analysis

The molecular structure of 2-ethynylquinoxaline derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 2-hydroxyquinoxaline, shows a cooperative system of hydrogen bonds and π-π interactions . Additionally, the electronic structure of solvatochromic 2-substituted 3-ethynylquinoxalines has been studied using DFT computations, revealing insights into their photophysical properties .

Chemical Reactions Analysis

2-Ethynylquinoxaline derivatives can undergo various chemical reactions. For example, the reaction of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines with pyridine leads to zwitterionic structures . Moreover, the synthesis of 3-ethylquinoxalin-2(1H)-one and its subsequent functionalization demonstrates the versatility of these compounds in chemical transformations . The thermal reaction of ethynylphenoxyphenylene-3-phenyl quinoxaline at different temperatures results in the formation of dimers through the addition of acetylene groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethynylquinoxaline derivatives are influenced by their molecular structure. These compounds exhibit high fluorescence and pronounced emission solvatochromism, which can be tuned by varying the substituents on the quinoxaline core . The crystal structure of a related compound, 3-(ethoxycarbonyldihydroxymethyl)-2-oxo-1,2-dihydroquinoxaline, indicates short intramolecular contacts and intermolecular hydrogen bonds that contribute to its molecular packing . Additionally, the [2+2] cycloaddition of DDQ to an alkyne has been used to synthesize densely functionalized pyrrole and indole derivatives, showcasing the reactivity of ethynyl groups in these systems .

Applications De Recherche Scientifique

Solvatochromic Fluorescent Properties : 2-Substituted 3-ethynylquinoxalines, synthesized through a four-component process, exhibit pronounced emission solvatochromism, making them highly fluorescent. This property, corroborated by computations at the DFT level, suggests potential applications in fields like optical materials and sensors (Gers et al., 2014).

Enhanced Emission Solvatochromic 3-Ethynylquinoxalines : The synthesis of 2-substituted 3-ethynylquinoxaline chromophores via a one-pot activation-alkynylation-cyclocondensation (AACC) process offers enhanced emission solvatochromicity. This significant spectral range shift, covering blue-green to deep red-orange, is achieved with a single chromophore in a narrow polarity window. Such chromophores could have applications in the development of new dyes and fluorescence-based sensors (Merkt et al., 2018).

Applications in High Temperature Thermoplastics : Bis(ethynylquinoxaline) monomers have been studied for their potential as thermosetting plasticizers in the processing of polyphenylquinoxaline thermoplastics. This novel approach suggests applications in materials science, particularly in the development of high-performance plastics for use in high-temperature environments (Kovar et al., 1977).

Poly(phenylquinoxalines) with Ethynyl Groups : The synthesis of linear poly(phenylquinoxalines) containing pendant ethynyl groups has been reported. These polymers, upon thermal treatment, form insoluble, cross-linked structures with high glass transition temperatures. Although they exhibit processing challenges, they could be useful in applications like high-temperature coatings or as materials resistant to solvents and corrosion (Hergenrother, 1981).

Phosphaquinolines Synthesis : 2-Ethynylanilines treated with P(OPh)3 under metal-free conditions yield phosphaquinolines, showcasing the potential for new heterocycles with applications in pharmaceuticals and fluorophores. This development opens up possibilities in the study of N=P(V) double bonds and their delocalization within cyclic π-electron systems (Vonnegut et al., 2015).

Synthesis of Antidepressants : A series of 3-ethoxyquinoxalin-2-carboxamides were synthesized and evaluated as potential antidepressants. Their pharmacophoric properties against 5-HT(3) receptors suggest their potential application in the development of novel antidepressant drugs (Mahesh et al., 2011).

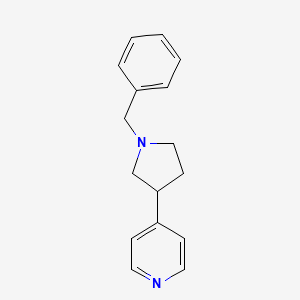

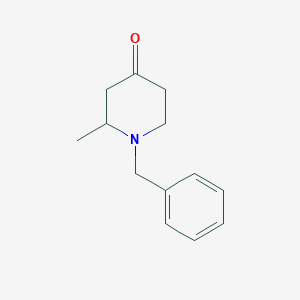

K-opioid Receptor Agonists : 5-Pyrrolidinyl substituted perhydroquinoxalines have been designed as κ-opioid receptor agonists. These compounds, with high selectivity and full agonism in assays, could find applications in pain management, particularly for peripherally mediated pain (Bourgeois et al., 2014).

Orientations Futures

Quinoxalines, including 2-Ethynylquinoxaline, are likely to continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . They have potential applications in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .

Propriétés

IUPAC Name |

2-ethynylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBXCMSDHQSXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440967 | |

| Record name | 2-ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylquinoxaline | |

CAS RN |

98813-70-8 | |

| Record name | 2-ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)